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molecular formula C5H16N4 B2939926 2,2-Bis(aminomethyl)propane-1,3-diamine CAS No. 4742-00-1

2,2-Bis(aminomethyl)propane-1,3-diamine

Cat. No. B2939926
M. Wt: 132.211
InChI Key: VVJIVFKAROPUOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08460696B2

Procedure details

Tetrakis(aminomethyl)methane is prepared by a known procedure (Adil, K. et al., Solid State Sciences, 6 (2004), 1229-1235). A 50 mL flask is equipped with a reflux condenser and a magnetic stirrer. The flask is charged with tetrakis(aminomethyl)methane tetrachloride (800 mg, 2.88 mmol), methanol (10 mL) and NaOMe/MeOH solution (2.10 g of 5.457M, 11.50 mmol). The mixture is stirred and refluxed for 4 hours, then cooled. Methanol solution is decanted from the inorganic salts, and the salts are re-suspended in absolute ethanol (15 mL). The suspension is centrifuged, and the combined organics are concentrated in vacuo. The residue is dissolved in methylene chloride (15 mL) and filtered using a syringe (0.45 micron filter) from the remaining inorganic salts. Concentration of the filtrates affords free tetrakis(aminomethyl)methane in a quantitative yield as a white semi-solid material (the residual alcohol is estimated by NMR). NMR (D2O) δ 2.9 (s, CH2)
Name
tetrakis(aminomethyl)methane tetrachloride
Quantity
800 mg
Type
reactant
Reaction Step One
Name
NaOMe MeOH
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl-].[Cl-].[Cl-].[Cl-].[NH2:5][CH2:6][C:7]([CH2:12][NH2:13])([CH2:10][NH2:11])[CH2:8][NH2:9].C[O-].[Na+].CO>CO>[NH2:5][CH2:6][C:7]([CH2:12][NH2:13])([CH2:10][NH2:11])[CH2:8][NH2:9] |f:0.1.2.3.4,5.6.7|

Inputs

Step One
Name
tetrakis(aminomethyl)methane tetrachloride
Quantity
800 mg
Type
reactant
Smiles
[Cl-].[Cl-].[Cl-].[Cl-].NCC(CN)(CN)CN
Name
NaOMe MeOH
Quantity
2.1 g
Type
reactant
Smiles
C[O-].[Na+].CO
Name
Quantity
10 mL
Type
solvent
Smiles
CO

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Tetrakis(aminomethyl)methane is prepared by a known procedure (Adil, K. et al., Solid State Sciences, 6 (2004), 1229-1235)
CUSTOM
Type
CUSTOM
Details
A 50 mL flask is equipped with a reflux condenser and a magnetic stirrer
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 4 hours
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled
CUSTOM
Type
CUSTOM
Details
Methanol solution is decanted from the inorganic salts
CONCENTRATION
Type
CONCENTRATION
Details
the combined organics are concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in methylene chloride (15 mL)
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
(0.45 micron filter) from the remaining inorganic salts

Outcomes

Product
Name
Type
product
Smiles
NCC(CN)(CN)CN
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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